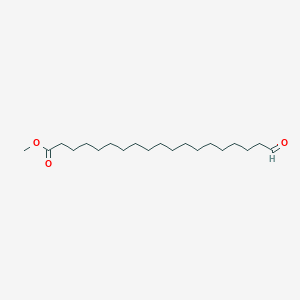

Methyl19-oxononadecanoate

Description

Methyl 19-oxononadecanoate is a methyl ester derivative of a 19-carbon fatty acid (nonadecanoic acid) featuring a ketone functional group at the terminal (19th) carbon. This structural configuration imparts unique physicochemical and biological properties, distinguishing it from saturated or non-oxygenated fatty acid esters. While direct literature on this compound is sparse, inferences can be drawn from structurally analogous esters and oxo-fatty acid derivatives .

Properties

Molecular Formula |

C20H38O3 |

|---|---|

Molecular Weight |

326.5 g/mol |

IUPAC Name |

methyl 19-oxononadecanoate |

InChI |

InChI=1S/C20H38O3/c1-23-20(22)18-16-14-12-10-8-6-4-2-3-5-7-9-11-13-15-17-19-21/h19H,2-18H2,1H3 |

InChI Key |

PBWSIIAPAIFMGV-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCCCCCCCCCCCCCCCCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl19-oxononadecanoate can be synthesized through the esterification of 19-oxononadecanoic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound involves the use of large-scale esterification reactors. The process includes the continuous addition of 19-oxononadecanoic acid and methanol, along with the acid catalyst, followed by distillation to purify the ester product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to form alcohols using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Various substituted esters or amides.

Scientific Research Applications

Methyl19-oxononadecanoate has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of complex organic molecules.

Biology: Studied for its potential role in biological systems and metabolic pathways.

Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.

Industry: Utilized in the production of specialty chemicals and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of Methyl19-oxononadecanoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding fatty acid, which can then participate in various biochemical reactions. The compound’s effects are mediated through its interaction with enzymes and receptors involved in lipid metabolism.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 19-oxononadecanoate with structurally related compounds, focusing on chain length, functional groups, and bioactivity (where data is available).

Structural and Functional Group Comparisons

Key Observations:

- Chain Length: Methyl 19-oxononadecanoate’s extended C19 chain increases hydrophobicity compared to shorter analogs like Methyl 9-oxodecanoate (C10). This reduces aqueous solubility but enhances compatibility with lipid membranes or hydrophobic matrices .

- Functional Groups: The terminal ketone introduces polarity, enabling hydrogen bonding and reactivity in nucleophilic additions (e.g., with hydrazines or Grignard reagents). In contrast, Methyl pentadecanoate lacks such reactivity due to its fully saturated structure .

Physicochemical Data (Inferred/Reported)

Notes:

- Methyl 19-oxononadecanoate’s estimated LogP reflects its extreme hydrophobicity, limiting bioavailability in aqueous systems.

- Methyl 9-oxodecanoate’s shorter chain and mid-chain ketone enhance solubility, making it more suitable for enzymatic studies or metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.